molecular formula C13H11N5O2 B3149530 N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide CAS No. 672951-96-1

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide

Cat. No. B3149530
CAS RN: 672951-96-1
M. Wt: 269.26 g/mol
InChI Key: QTIOWBBMZPAVPW-KHPPLWFESA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molar mass. It may also include the compound’s appearance and any notable physical characteristics .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectral properties .

Scientific Research Applications

Benzodiazepines and Related Compounds

Benzodiazepines and their derivatives are primarily known for their CNS activity, offering therapeutic benefits in conditions such as anxiety, seizures, and insomnia. These compounds function by modulating the GABA_A receptor within the CNS, leading to increased neuronal inhibition and therapeutic effects in the aforementioned conditions. Research has explored various synthetic strategies and biological activities of these compounds, highlighting their importance in pharmaceutical industry and organic synthesis (Teli et al., 2023)[https://consensus.app/papers/aspects-15benzodiazepines-using-ophenylenediamine-teli/9a0b47269b8e52e280768011c99d0121/?utm_source=chatgpt].

Benzothiazepines and Their Significance

Similarly, benzothiazepines are another significant class of compounds with a wide range of biological activities. They have been studied for their potential in treating various health conditions due to their pharmacological profiles, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker activities. These compounds' diverse biological activities make them valuable for drug research and development (Dighe et al., 2015)[https://consensus.app/papers/pharmacological-profile-benzothiazepine-review-dighe/dddf8239198c59fe9542907d339fb063/?utm_source=chatgpt].

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve examining how it interacts with biological molecules and the effects it has on cells or organisms .

Safety and Hazards

This would involve studying the compound’s toxicity and any risks associated with its use. It could also include recommendations for safe handling and disposal .

properties

IUPAC Name

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c14-6-10(16)11(7-15)18-8-17-9-1-2-12-13(5-9)20-4-3-19-12/h1-2,5,8H,3-4,16H2,(H,17,18)/b11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIOWBBMZPAVPW-KHPPLWFESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide
Reactant of Route 2
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide
Reactant of Route 3
Reactant of Route 3
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide
Reactant of Route 4
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide
Reactant of Route 5
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide
Reactant of Route 6
Reactant of Route 6
N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide

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